molecular formula C76H162N2O16P2 B12720661 Einecs 302-411-3 CAS No. 94108-72-2

Einecs 302-411-3

Cat. No.: B12720661
CAS No.: 94108-72-2
M. Wt: 1422.0 g/mol
InChI Key: SQCDYZSQDODUDK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9alpha-hydroxyandrost-4-en-3,17-dione involves several steps, typically starting from androst-4-ene-3,17-dione. The hydroxylation at the 9alpha position can be achieved using specific reagents and conditions. Industrial production methods often involve the use of microbial transformation or chemical synthesis routes to achieve the desired hydroxylation .

Chemical Reactions Analysis

9alpha-hydroxyandrost-4-en-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into other androstane derivatives.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9alpha-hydroxyandrost-4-en-3,17-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.

    Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical tool.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related conditions.

    Industry: It is used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 9alpha-hydroxyandrost-4-en-3,17-dione involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate the expression of specific genes involved in various physiological processes. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of male characteristics and reproductive functions .

Comparison with Similar Compounds

9alpha-hydroxyandrost-4-en-3,17-dione can be compared with other similar compounds such as:

    Androst-4-ene-3,17-dione: The parent compound from which it is derived.

    Testosterone: Another androgen with similar biological effects but different structural features.

    Dihydrotestosterone: A more potent androgen with a different mechanism of action.

The uniqueness of 9alpha-hydroxyandrost-4-en-3,17-dione lies in its specific hydroxylation at the 9alpha position, which imparts distinct chemical and biological properties .

Properties

CAS No.

94108-72-2

Molecular Formula

C76H162N2O16P2

Molecular Weight

1422.0 g/mol

IUPAC Name

bis[2-(2-dodecoxyethoxy)ethyl] hydrogen phosphate;dodecane-1,12-diamine

InChI

InChI=1S/2C32H67O8P.C12H28N2/c2*1-3-5-7-9-11-13-15-17-19-21-23-35-25-27-37-29-31-39-41(33,34)40-32-30-38-28-26-36-24-22-20-18-16-14-12-10-8-6-4-2;13-11-9-7-5-3-1-2-4-6-8-10-12-14/h2*3-32H2,1-2H3,(H,33,34);1-14H2

InChI Key

SQCDYZSQDODUDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCC.CCCCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCCCC.C(CCCCCCN)CCCCCN

Origin of Product

United States

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